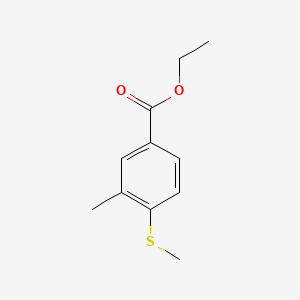![molecular formula C15H25NO B14022620 (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反应分析
Types of Reactions
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学研究应用
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, leading to a range of biological effects. The tricyclic core provides structural stability and influences the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (3R,5R)-adamantan-1-yldi((3S,5S,7S)-adamantan-1-yl)phosphine
- Piperidine, 1-[2’-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-6-methoxy-5’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]-3,5-dimethyl-, (3R,5S)-rel-
Uniqueness
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol is unique due to its specific tricyclic structure and the presence of the piperidinyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C15H25NO |
|---|---|
分子量 |
235.36 g/mol |
IUPAC 名称 |
(3R,5S)-4-piperidin-1-yladamantan-1-ol |
InChI |
InChI=1S/C15H25NO/c17-15-8-11-6-12(9-15)14(13(7-11)10-15)16-4-2-1-3-5-16/h11-14,17H,1-10H2/t11?,12-,13+,14?,15? |
InChI 键 |
VSDPUUOPVHSLLA-OTHKPKEBSA-N |
手性 SMILES |
C1CCN(CC1)C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
规范 SMILES |
C1CCN(CC1)C2C3CC4CC2CC(C4)(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
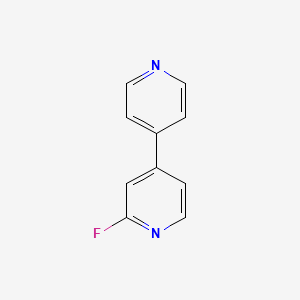
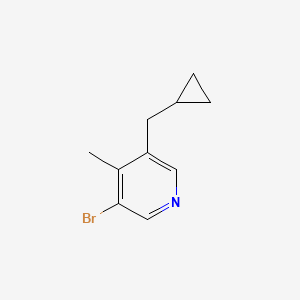
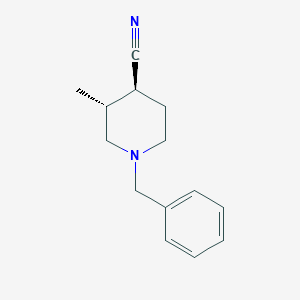

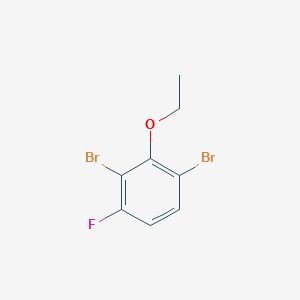

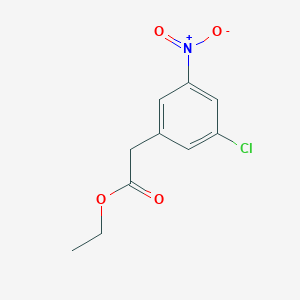

![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
